REACTION_CXSMILES
|
[F:1][C:2]([F:11])([F:10])[C:3]1[CH:4]=[C:5]([NH2:9])[CH:6]=[CH:7][CH:8]=1.[C:12](OC(=O)C)(=[O:14])[CH3:13].C(N(CC)CC)C>CN(C1C=CN=CC=1)C.O>[F:1][C:2]([F:10])([F:11])[C:3]1[CH:4]=[C:5]([NH:9][C:12](=[O:14])[CH3:13])[CH:6]=[CH:7][CH:8]=1
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(C=CC1)N)(F)F
|
Name
|
|
Quantity
|
10.1 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0.9 g
|
Type
|
catalyst
|
Smiles
|
CN(C)C=1C=CN=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux 2 h
|
Duration
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2 h
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers were dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
The obtained residue was purified by column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=C(C=CC1)NC(C)=O)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |